![molecular formula C16H15Br B155445 4-Bromo[2.2]paracyclophane CAS No. 1908-61-8](/img/structure/B155445.png)

4-Bromo[2.2]paracyclophane

Vue d'ensemble

Description

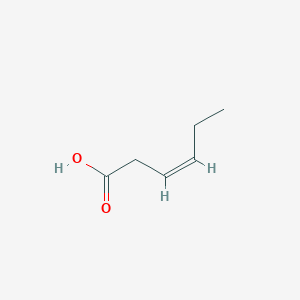

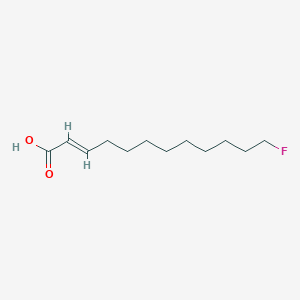

4-Bromo[2.2]paracyclophane is a planar chiral compound that has been the subject of various studies due to its unique structural and electronic properties. It is a derivative of [2.2]paracyclophane, which is characterized by two benzene rings connected by a pair of ethylene bridges, giving it a strained, non-planar geometry .

Synthesis Analysis

The synthesis of 4-bromo[2.2]paracyclophane and its derivatives has been improved over time. An efficient synthesis of 4-hydroxy[2.2]paracyclophane, which can be converted to 4-bromo[2.2]paracyclophane, involves a Dakin oxidation as a key step . Additionally, the synthesis of enantiopure forms of the compound has been achieved, which is significant for studies involving chirality . The synthesis of bromo-substituted derivatives has also been explored, providing a pathway to a wide range of [2.2]paracyclophane derivatives .

Molecular Structure Analysis

The molecular structure of bromo-substituted [2.2]paracyclophanes has been determined using X-ray diffraction. For instance, 12-bromo[2.2][2.2]paracyclophane has an orthorhombic crystal structure with the outer benzene rings adopting a boat form, indicating the presence of strain within the molecule .

Chemical Reactions Analysis

The chemical reactivity of 4-bromo[2.2]paracyclophane has been studied, revealing that the compound can undergo various transformations. For example, it can be used to synthesize chiral ligands and undergoes reactions with n-butyllithium followed by CO2 to produce [2.2]paracyclophane-4-carboxylic acid . The bromoacetyl derivative has been used to synthesize quaternary salts with potential fungicidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo[2.2]paracyclophane derivatives have been characterized through various techniques. Circular dichroism studies have shown strong Cotton effects, which are sensitive to the number and pattern of bromine substitution . The compound's electronic properties have been investigated, revealing semiconductor behavior in certain complexes . Additionally, the relationship between optical rotation and group polarizability has been studied, providing insights into the effects of substituents on the specific rotation of the compound .

Applications De Recherche Scientifique

Planar Chiral Heterocyclic Carbene Precursors

- 4-Amino-13-bromo[2.2]paracyclophane has been used to create planar chiral symmetrical N-heterocyclic carbene precursors. These precursors, derived from [2.2]paracyclophane, show restricted flexibility and have been synthesized using a new route (Duan, Ma, Xia, Liu, Ma, & Sun, 2008).

Aggregation Induced Emission

- 4-Bromo substituted [2.2]paracyclophane-1,9-diene shows aggregation-induced emission, which is significantly enhanced in certain solvent mixtures. This property is attributed to both through-bond and through-space conjugation (Yu & Lai, 2018).

Synthesis of Chiral Building Blocks

- Bromo-substituted derivatives of 4-hydroxy[2.2]paracyclophane are explored for creating versatile chiral building blocks. These compounds are useful for synthesizing a wide range of [2.2]paracyclophane derivatives (Atman et al., 2015).

Synthesis of Chiral Pseudo-Ortho-Substituted Ligands

- Resolved 4-bromo-12-hydroxy[2.2]paracyclophane has been used to develop synthetic routes for enantiomerically pure 4,12-dihydroxy- and 4-hydroxy[2.2]paracyclophanes, useful as chiral ligands (Zhuravsky, Starikova, Vorontsov, & Rozenberg, 2008).

Synthesis of Planar Chiral Thiourea Derivatives

- Enantiopure planar-chiral thiourea derivatives have been synthesized from 4-amino-13-bromo[2.2]paracyclophane. These compounds hold potential as hydrogen-bond donors for enantioselective organocatalysis (Schneider, Fröhlich, & Paradies, 2010).

Circular Dichroism Studies

- Circular dichroism (CD) studies of planar chiral 4-bromo[2.2]paracyclophane and its isomers have been conducted. These studies help understand the electronic transitions and configurations of these compounds (Toda, Inoue, & Mori, 2018).

Novel Rhodamine-Based Chemodosimeters

- 4-Bromo[2.2]paracyclophane has been used to design rhodamine-based chemodosimeters for detecting Hg2+ ions in aqueous solutions and in biological cells (Duan, Han, Liu, Cui, Gong, Ma, Zhang, & Sun, 2017).

Application in Polymer Chemistry and Materials Science

- [2.2]Paracyclophanes, including derivatives of 4-bromo[2.2]paracyclophane, are gaining practical importance in polymer chemistry and materials science for their unique properties (Hopf, 2008).

Safety And Hazards

Orientations Futures

The future directions for 4-Bromo[2.2]paracyclophane research involve the function-inspired design of [2.2]paracyclophane-based π-stacked conjugated materials by transition-metal-catalyzed cross-coupling reactions . Current synthetic challenges, limitations, as well as future research directions and new avenues for advancing cyclophane chemistry are also being explored .

Propriétés

IUPAC Name |

5-bromotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Br/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOYWTPJYZNRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453170 | |

| Record name | 4-Bromo[2.2]paracyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo[2.2]paracyclophane | |

CAS RN |

1908-61-8 | |

| Record name | 4-Bromo[2.2]paracyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)